molecular formula C12H10N4OS2 B2888177 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034271-24-2

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2888177
CAS No.: 2034271-24-2
M. Wt: 290.36
InChI Key: LSHFSQXHSHWPCK-UHFFFAOYSA-N
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Description

“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives involves exhaustive efforts in the search of lead molecules . A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives have been reported to have a plethora of integral roles that span many applications, including pharmacological, i.e., anti-tumor, antiviral, antibiotic, antiglaucoma, and as inhibitors of platelet aggregation .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and potential of thiophene derivatives in combating microbial infections. For instance, thiophene-2-carboxamide derivatives have shown promising results as antimicrobial agents, with studies highlighting their efficacy against various bacterial and fungal strains. These compounds have been synthesized and characterized, showing significant activities which could be pivotal in developing new antimicrobial therapies (M. Babu, K. Pitchumani, & P. Ramesh, 2013; Sukriye Cakmak et al., 2022).

Anticancer Properties

The utility of thiophene-2-carboxamide derivatives extends into oncology, where these compounds have been assessed for their anticancer activity. Studies involving optical spectroscopic and docking analyses have shown that certain derivatives exhibit binding characteristics conducive to anticancer activity, offering a promising avenue for cancer treatment research (M. Shareef et al., 2016; Naghmana Kausar et al., 2021).

Material Science Applications

In the realm of material sciences, thiophene derivatives have been used as photostabilizers for polymers like poly(vinyl chloride) (PVC), reducing the level of photodegradation. This application underscores the compound's potential in enhancing the durability and longevity of materials exposed to UV radiation, marking a significant contribution to material preservation techniques (A. Balakit et al., 2015).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c17-12(11-2-1-4-19-11)13-6-9-7-16(15-14-9)10-3-5-18-8-10/h1-5,7-8H,6H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHFSQXHSHWPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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